6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione
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Overview
Description
6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione is a chemical compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes an ethyl group and multiple hydroxyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the oxidation of 6-ethyl-1,5,7,8-tetrahydroxynaphthalene using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), and other electrophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex naphthoquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, further enhancing its biological effects .
Comparison with Similar Compounds
6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione can be compared with other naphthoquinone derivatives, such as:
1,4-Naphthoquinone: Lacks the ethyl and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Methyl-1,4-naphthoquinone (Menadione): Contains a methyl group instead of an ethyl group, which may alter its biological activity.
Plumbagin: Contains a hydroxyl group at a different position, leading to distinct chemical and biological properties.
Properties
CAS No. |
823806-40-2 |
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Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
3-ethyl-4,6,7,8-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O6/c1-2-4-8(14)5-3-6(13)10(16)12(18)7(5)11(17)9(4)15/h3,13-14,16,18H,2H2,1H3 |
InChI Key |
BVMBXPSPNCMTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C(=C2C(=O)C1=O)O)O)O)O |
Origin of Product |
United States |
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